1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A) 1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A)
Brand Name: Vulcanchem
CAS No.: 127472-42-8
VCID: VC20748655
InChI: InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+
SMILES: CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C
Molecular Formula: C18H24N4O
Molecular Weight: 312.4 g/mol

1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A)

CAS No.: 127472-42-8

Cat. No.: VC20748655

Molecular Formula: C18H24N4O

Molecular Weight: 312.4 g/mol

* For research use only. Not for human or veterinary use.

1-Desmethyl 2-Methyl Granisetron (Granisetron Impurity A) - 127472-42-8

CAS No. 127472-42-8
Molecular Formula C18H24N4O
Molecular Weight 312.4 g/mol
IUPAC Name 2-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
Standard InChI InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)20-22(17)2/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/t12?,13-,14+
Standard InChI Key INMQDEMSQWWCSB-AGUYFDCRSA-N
Isomeric SMILES CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C
SMILES CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C
Canonical SMILES CN1C2CCCC1CC(C2)NC(=O)C3=C4C=CC=CC4=NN3C

Chemical Identity and Structure

Nomenclature and Identification

1-Desmethyl 2-Methyl Granisetron is formally identified as Granisetron Impurity A in the European Pharmacopoeia (EP) . Its complete chemical name is 2-Methyl-N-[(1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]non-3-yl]-2H-indazole-3-carboxamide . In safety documentation, it is also referred to as (endo)-N-(9-Methyl-9-azabicyclo[3.3.1]non-3-yl)-2-methyl-2H-indazole-3-carboxamide . The compound is uniquely identified by its CAS Registry Number 127472-42-8, which serves as its international identification marker in chemical databases and regulatory filings .

Structural Characteristics

The molecular formula of 1-Desmethyl 2-Methyl Granisetron is C18H24N4O with a molecular weight of 312.41 g/mol . The structural architecture features an indazole ring system with a methyl group at position 2, connected to an azabicyclo[3.3.1]nonane structure through a carboxamide linkage. As its name suggests, the compound is structurally related to granisetron but lacks one methyl group (desmethyl) while retaining another methyl group at position 2. This structural variation is significant for both analytical identification and potentially for its pharmacological profile in comparison to the parent compound.

Physical and Chemical Properties

As a pharmaceutical impurity, 1-Desmethyl 2-Methyl Granisetron exhibits specific physicochemical properties that influence its behavior in both analytical procedures and biological systems. The compound typically appears as a solid at room temperature. From a safety perspective, it is categorized as Acute Toxicity Category 4 (Oral) according to regulatory standards, with an Acute Toxicity Estimate (ATE) value of 500 mg/kg . This classification indicates moderate acute toxicity when ingested, necessitating appropriate handling precautions in laboratory and manufacturing environments.

Synthesis and Production Methods

Synthetic Pathways

Analytical Detection and Characterization

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) represents the primary analytical technique for the detection and quantification of 1-Desmethyl 2-Methyl Granisetron in pharmaceutical preparations. A novel stability-indicating HPLC method has been developed specifically for resolving granisetron and its impurities, including Impurity A . This method employs an Xbridge phenyl column (150mm×4.6mm, 3.5 microns particle size) for separation. The mobile phase composition consists of two components: Mobile Phase A composed of 10mM ammonium acetate in water (pH 8.5) and Mobile Phase B consisting of acetonitrile and methanol in a 50:50 (v/v) ratio . The chromatographic conditions include a flow rate of 1mL/min with a gradient elution pattern, a column temperature maintained at 40°C, and detection performed at a wavelength of 305nm using a UV detector .

Spectroscopic Identification

The structural elucidation and confirmation of 1-Desmethyl 2-Methyl Granisetron typically involve multiple spectroscopic techniques. Comprehensive characterization studies have employed a combination of Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides molecular weight information and fragmentation patterns; Infrared Spectroscopy (IR), which identifies functional groups through their characteristic absorption bands; and Nuclear Magnetic Resonance (NMR) Spectroscopy, including both 1H and 13C NMR analyses as well as 2D NMR techniques to establish connectivity between different parts of the structure . These complementary spectroscopic approaches collectively enable unambiguous identification and structural verification of the compound.

Stability Studies and Degradation Patterns

Forced degradation studies conducted on granisetron hydrochloride have provided valuable insights into the stability profile of the drug and the potential formation of 1-Desmethyl 2-Methyl Granisetron as a degradation product. These studies, conducted in accordance with International Council for Harmonisation (ICH) technical requirements, have exposed the drug to various stress conditions including acid hydrolysis, base hydrolysis, oxidative stress, thermal stress, and photolytic degradation . Significant degradation was observed specifically during basic hydrolysis and oxidative studies, while other stress conditions showed minimal impact .

Table 1: Key Analytical Parameters for Detection of 1-Desmethyl 2-Methyl Granisetron

Analytical ParameterSpecification
ColumnXbridge phenyl column (150mm×4.6mm, 3.5μ)
Mobile Phase A10mM Ammonium acetate in water (pH 8.5)
Mobile Phase BAcetonitrile:Methanol (50:50, v/v)
Flow Rate1mL/min with gradient
Column Temperature40°C
Detection Wavelength305nm (UV detector)
ValidationAccording to ICH guidelines

Biological and Pharmacological Properties

Relationship to Granisetron

1-Desmethyl 2-Methyl Granisetron derives its significance primarily from its structural relationship to granisetron, which is a well-established antiemetic medication. Granisetron functions as a highly selective 5-HT3 receptor antagonist with significant antiemetic activity, likely mediated through antagonism of 5-HT3 receptors on abdominal vagal afferents and possibly in or near the chemoreceptor trigger zone . Clinical trials have demonstrated that granisetron significantly reduces the incidence of nausea and vomiting for 24 hours after administration of high-dose cisplatin in cancer patients .

As a structural analog of granisetron, 1-Desmethyl 2-Methyl Granisetron may potentially exhibit similar pharmacological properties, although with modifications due to its structural differences. The absence of one methyl group could potentially alter its receptor binding affinity, pharmacokinetic profile, or metabolic stability compared to the parent compound.

Regulatory Status and Quality Control

Pharmacopoeial Standards

Research Applications and Future Directions

Current Research Utilization

PropertyGranisetron1-Desmethyl 2-Methyl Granisetron
Primary ClassificationActive Pharmaceutical IngredientPharmaceutical Impurity
Mechanism of Action5-HT3 Receptor AntagonistPotential 5-HT3 Receptor Antagonist (unconfirmed)
Clinical UsageAntiemetic in chemotherapy and surgeryReference standard, analytical marker
Regulatory StatusApproved drug substanceControlled impurity
Main Side EffectsHeadache (10-15%), constipation, somnolence Classified as Acute Tox. 4 (Oral)

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